molecular formula C11H21NO3 B1517661 tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate CAS No. 1425253-99-1

tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate

Cat. No.: B1517661
CAS No.: 1425253-99-1
M. Wt: 215.29 g/mol
InChI Key: IUKYKMHCKDLTJC-IUCAKERBSA-N
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Description

Tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate typically involves the protection of a cyclohexane derivative, which is then subjected to carbamation processes. One common route is:

  • The hydroxyl group on the cyclohexane ring is protected by converting it into a suitable intermediate such as a silyl ether.

  • Introduction of the tert-butyl group via tert-butyl chloroformate in the presence of a base.

  • Deprotection of the hydroxyl group, yielding the final product.

Industrial Production Methods: Large-scale industrial production often employs optimized reaction conditions to ensure high yields and purity. The process involves:

  • Efficient protection and deprotection steps to ensure that the functional groups remain intact.

  • Use of catalysts and controlled environments to maintain reaction fidelity.

  • Purification techniques such as recrystallization or chromatography to achieve the desired compound.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate undergoes various chemical transformations:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

  • Reduction: Reduction processes can yield corresponding alcohols or other reduced derivatives.

  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation often utilizes agents like PCC (Pyridinium chlorochromate) or KMnO4.

  • Reduction may employ reagents such as LiAlH4 or NaBH4.

  • Substitution reactions could involve using halides or sulfonates under mild conditions.

Major Products Formed: Depending on the reactions, major products may include various derivatives like substituted cyclohexyl compounds, alcohols, ketones, or esters.

Scientific Research Applications

Tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate finds extensive use in several fields:

  • Chemistry: Utilized as an intermediate in organic synthesis.

  • Biology: Studied for its potential bioactive properties.

  • Medicine: Investigated for possible therapeutic applications due to its unique structural attributes.

  • Industry: Used in manufacturing processes requiring specific chemical functionality.

Mechanism of Action

The Mechanism: The specific effects of tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate largely depend on its interaction with molecular targets. Its mechanism can involve:

  • Binding to specific enzymes or receptors.

  • Modulating biochemical pathways.

  • Affecting cellular processes such as signaling and metabolic activity.

Molecular Targets and Pathways: This compound may interact with a range of molecular targets, including proteins, nucleic acids, and other biomolecules. The pathways involved are usually determined through empirical studies in relevant biological systems.

Comparison with Similar Compounds

Comparison: Tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate can be compared to similar carbamate compounds. The comparison highlights its unique structure, reactivity, and application potential. Some similar compounds include:

  • Cyclohexyl carbamate derivatives.

  • Tert-butyl carbamate analogs.

Uniqueness: Its distinctiveness lies in its 3-hydroxy substituent on the cyclohexyl ring and the specific tert-butyl group configuration, which imparts unique chemical and physical properties.

Properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKYKMHCKDLTJC-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a degassed suspension of tert-butyl(3-oxocyclohexyl)carbamate (4.0 g, 18.78 mmol) in dry THF 200 mL) was added a solution of methyllithium in THF (3M, 25.0 mL, 75 mmol) at −75° C. The resulting reaction mixture was stirred at −75° C. for 1 h. A solution of methyllithium in THF (3M, 25.0 mL, 75 mmol) was added at −75° C. and the mixture was stirred for 1 h. Aqueous ammonia chloride solution was added dropwise to quench the reaction. The resulting reaction mixture was continued to stir at room temperature for 2 h. The reaction mixture was extracted with ethyl acetate (150 mL×3). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and concentrated under vacuum to afford the crude product (4.0 g, crude), which was used directly in the next step without purification. MS (ESI) m/z 230.1 [M+H]+.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
ammonia chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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